2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-

Descripción general

Descripción

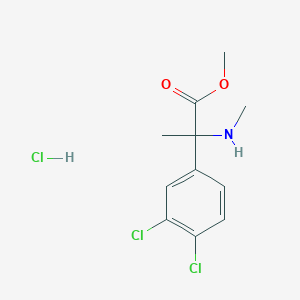

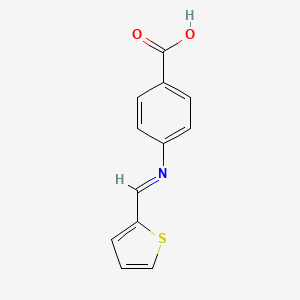

“2-Pyrrolidinone, 4-(2-methylpropyl)-, (4R)-” is a chemical compound with the molecular formula C8H15NO . It is also known by other names such as “(4R)-4-(2-Methylpropyl)pyrrolidin-2-one” and "®-4-Isobutylpyrrolidin-2-one" . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The compound has a molecular weight of 141.21 g/mol . Its structure includes a pyrrolidinone ring, which is a five-membered ring with one nitrogen atom and a carbonyl group . The compound also has an isobutyl group attached to the 4-position of the pyrrolidinone ring .Physical And Chemical Properties Analysis

The compound has a molecular weight of 141.21 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 141.115364102 g/mol . The topological polar surface area is 29.1 Ų . The compound has a complexity of 131 .Aplicaciones Científicas De Investigación

Percutaneous Absorption Enhancement

2-Pyrrolidinone derivatives, such as N-methyl-2-pyrrolidinone (NMP) and 2-pyrrolidinone (2-P), have been studied for their potential to enhance skin penetration when used as vehicles in topical drug formulations. Research has shown that a mixture of NMP and 2-P can be absorbed through the skin efficiently, with three-quarters of the applied dose being absorbed, indicating its utility in delivering active pharmaceutical ingredients transdermally. This property is particularly relevant in the formulation of antimycotic drugs, where enhanced skin penetration is desired for effective treatment (Midgley et al., 1992).

Neuroprotective and Anticonvulsant Effects

2-Pyrrolidinone derivatives have also been synthesized and evaluated for their neuroprotective and anticonvulsant activities. For instance, 1-acyl-2-pyrrolidinone derivatives have shown promising results in models of picrotoxin-induced seizures, suggesting their potential in the treatment of epilepsy. These derivatives were found to enhance sleep time induced by sodium pentobarbital and aid in the recovery of disrupted memory caused by electroconvulsive shock, highlighting their multifaceted pharmacological effects (Sasaki et al., 1991).

Hypolipidemic Activity

Substituted 2-pyrrolidinone compounds have been investigated for their hypolipidemic activity in animal models. Certain derivatives, such as 4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone, have demonstrated significant potential in reducing serum triglyceride and cholesterol levels, indicating their potential utility in the management of hyperlipidemia (Cocolas et al., 1983).

Metabolic and Toxicological Studies

The metabolic fate and toxicological profile of 2-pyrrolidinone derivatives have been subjects of extensive research. For example, studies on the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone (MPPP) in rats have elucidated its oxidative desamination and hydroxylation pathways, leading to various metabolites. Such studies are crucial for understanding the pharmacokinetics and safety profile of these compounds, which is essential for their potential therapeutic application (Springer et al., 2002).

Radioprotective Effects

Research has explored the radioprotective effects of pyrroloquinoline quinone (PQQ), a derivative of 2-pyrrolidinone, in models of radiation exposure. Studies have shown that PQQ can significantly enhance survival rates and aid in the hematopoietic recovery post-exposure to lethal doses of radiation, suggesting its potential as a protective agent against radiation-induced damage (Xiong et al., 2011).

Mecanismo De Acción

The mechanism of action of this compound is not clear as it is not intended for human or veterinary use. It’s likely used as a building block in the synthesis of more complex molecules for research purposes.

Propiedades

IUPAC Name |

(4R)-4-(2-methylpropyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-6(2)3-7-4-8(10)9-5-7/h6-7H,3-5H2,1-2H3,(H,9,10)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXRXLTTHFKHC-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H]1CC(=O)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572728 | |

| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181289-22-5 | |

| Record name | (4R)-4-(2-Methylpropyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-butyric acid](/img/structure/B3048698.png)

![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)